
1-Acetyl-1H-indole-5-sulfonyl Chloride:
Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
1-Acetyl-1H-indole-5-sulfonyl

chloride

CAS No.: 303019-19-4

Cat. No.: B1610336

Get Quote

Executive Summary
1-Acetyl-1H-indole-5-sulfonyl chloride (CAS: 303019-19-4) is a specialized heterocyclic

building block used primarily in the development of sulfonamide-based therapeutics.[1][2] It

serves as a critical intermediate for introducing the indole scaffold into drug candidates

targeting G-protein coupled receptors (specifically 5-HT6) and histone deacetylases (HDACs).

Unlike simple indoles, the N-acetyl group plays a dual role: it protects the indole nitrogen from

participating in undesired side reactions and electronically modulates the ring system, though

its primary utility in this context is often as a removable protecting group or a stable prodrug

moiety.

Critical Distinction: Researchers must distinguish this compound from its dihydro-analog, 1-

acetylindoline-5-sulfonyl chloride (CAS: 52206-05-0). The indoline derivative is the direct

product of chlorosulfonation and is frequently the precursor used to generate the indole form

via oxidation.
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Chemical Identity & Physical Properties[3]
Property Data

IUPAC Name 1-Acetyl-1H-indole-5-sulfonyl chloride

CAS Number 303019-19-4

Molecular Formula C₁₀H₈ClNO₃S

Molecular Weight 257.69 g/mol

Appearance Off-white to pale yellow crystalline solid

Melting Point 145–150 °C (Decomposes)

Solubility
Soluble in DCM, THF, Ethyl Acetate; Reacts with

water/alcohols

Stability Moisture sensitive; Hydrolyzes to sulfonic acid

Synthetic Pathways & Regioselectivity[5][6]
The synthesis of 1-acetyl-1H-indole-5-sulfonyl chloride presents a regiochemical challenge.

Direct electrophilic substitution (e.g., chlorosulfonation) of 1-acetylindole typically favors the C3

position due to the inherent reactivity of the pyrrole ring.

To exclusively target the C5 position, a "Reduction-Functionalization-Oxidation" strategy is the

industry standard. This method utilizes the indoline intermediate to direct substitution para to

the nitrogen (C5), followed by re-aromatization.

Protocol: Regioselective Synthesis via Indoline Route
Reduction: Indole is reduced to indoline (2,3-dihydro-1H-indole) using NaBH₃CN or Zn/HCl.

Acetylation: Indoline is N-acetylated (Ac₂O/Pyridine) to form 1-acetylindoline.

Chlorosulfonation (The Key Step): 1-Acetylindoline is treated with neat chlorosulfonic acid

(ClSO₃H). The N-acetyl group and the saturation of the C2-C3 bond direct the electrophile to

the C5 position (para to the amine).
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Conditions: 0°C to RT, 2-4 hours.

Yield: High (>80%) of 1-acetylindoline-5-sulfonyl chloride.[3]

Oxidation (Re-aromatization): The indoline sulfonyl chloride is oxidized back to the indole

using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.

Note: This step must be performed under anhydrous conditions to preserve the sulfonyl

chloride moiety.
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Figure 1: The "Indoline Detour" strategy ensures C5 regioselectivity, avoiding the C3

substitution common in direct indole functionalization.

Reactivity & Mechanistic Insights[8]
The sulfonyl chloride group (-SO₂Cl) is a hard electrophile, highly reactive toward nucleophiles.

The N-acetyl group provides stability but can be labile under basic conditions.

A. Sulfonamide Formation (Aminolysis)
Mechanism: Nucleophilic attack of a primary or secondary amine on the sulfur atom,

proceeding through a trigonal bipyramidal transition state, followed by the expulsion of

chloride.

Protocol: React 1.0 eq of sulfonyl chloride with 1.1 eq of Amine in anhydrous DCM or THF.

Use 2.0-3.0 eq of a mild base (TEA or DIPEA) to scavenge HCl.
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Critical Control: Maintain temperature at 0°C initially to prevent side reactions with the acetyl

group.

B. Hydrolysis (Stability Risk)
Reaction: Reaction with water yields 1-acetyl-1H-indole-5-sulfonic acid.

Prevention: Store under inert gas (Argon/Nitrogen) at -20°C. All reaction solvents must be

dried (water content <50 ppm).

C. Deacetylation (Deprotection)
Context: Often, the acetyl group is only needed to direct the chlorosulfonation. It can be

removed after sulfonamide formation.

Method: Mild basic hydrolysis (K₂CO₃ in MeOH/Water) removes the N-acetyl group, yielding

the free N-H indole sulfonamide.

Warning: Strong bases (NaOH) or high temperatures may attack the sulfonamide bond

itself.
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Figure 2: Reaction pathways.[4][5] The primary utility is the conversion to sulfonamides,

followed by optional deprotection.

Medicinal Chemistry Applications
The 1-acetyl-1H-indole-5-sulfonyl moiety is a "privileged structure" in drug discovery,

particularly for targets involving the central nervous system (CNS).

5-HT6 Receptor Antagonists
Indole-5-sulfonamides are potent antagonists of the Serotonin 5-HT6 receptor, a target for

cognitive enhancement in Alzheimer's disease and schizophrenia.

Mechanism: The indole ring mimics the tryptamine core of serotonin, while the sulfonamide

group provides rigid orientation for binding to the receptor's transmembrane domain.

Example: Compounds derived from this chloride have shown

values in the nanomolar range.[6]

Carbonic Anhydrase Inhibitors
Recent studies indicate that N-acetylated indole sulfonamides exhibit selectivity for tumor-

associated Carbonic Anhydrase isoforms (CA IX and XII), acting as anti-proliferative agents

under hypoxic conditions.

Antiviral Agents
Derivatives synthesized from this core have been screened for activity against HIV-1, where the

sulfonamide linker serves as a bioisostere for amide bonds in protease inhibitors.

Handling & Safety Protocols
Safety Data (GHS Classification)

Signal Word: DANGER

Hazard Statements:
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H314: Causes severe skin burns and eye damage.[7]

H335: May cause respiratory irritation.

PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a face shield.

Handle only in a fume hood.

Storage & Stability
Moisture Sensitive: The compound degrades rapidly in moist air.

Storage: Keep in a tightly sealed container under Nitrogen or Argon.

Temperature: Refrigerate (2–8°C) for short-term; -20°C for long-term storage.

Quality Check: Before use, check the melting point. A significant drop (e.g., <140°C)

indicates hydrolysis to the sulfonic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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